Choline fenofibrate is a choline salt of fenofibric acid. [] It serves as a more hydrophilic alternative to fenofibrate, a drug commonly used to treat dyslipidemia. [, ] In the gastrointestinal tract, choline fenofibrate releases free fenofibric acid. [] This analysis will focus on the properties and applications of choline fenofibrate relevant to scientific research, excluding aspects related to drug use, dosage, and side effects.
Choline fenofibrate crystallizes in the Pbca space group (#61) with the following unit cell parameters: a = 12.34103(2) Å, b = 28.56870(6) Å, c = 12.02562(2) Å, and a unit cell volume (V) of 4239.84(1) Å3. [] The crystal structure reveals a strong hydrogen bond between the hydroxyl group of the choline cation and the ionized carboxylate group of the fenofibrate anion. [] These interactions, along with C–H···O hydrogen bonds, contribute to the formation of layers within the crystal lattice. []
While the mechanism of action of choline fenofibrate itself is not explicitly described in the analyzed papers, it's important to note that it acts as a prodrug for fenofibric acid. [] Upon release in the gastrointestinal tract, fenofibric acid exerts its therapeutic effects primarily by activating peroxisome proliferator-activated receptor alpha (PPARα). [, ] This activation leads to various downstream effects on lipid metabolism, including reduced triglyceride synthesis and increased lipoprotein lipase activity. [, ]
The primary application of choline fenofibrate, based on the analyzed research, is in the development of pharmaceutical formulations for the treatment of dyslipidemia. [, , , , ] Studies have investigated its efficacy and safety compared to traditional fenofibrate formulations, demonstrating comparable lipid-lowering effects. [, , , ] Researchers have explored various formulation strategies for choline fenofibrate, including delayed-release capsules, sustained-release capsules, and mini-tablets. [, , , ] These formulations aim to optimize drug release profiles and potentially enhance patient compliance. [, ]
Beyond pharmaceutical applications, one study explored the morphological behavior of choline fenofibrate crystals, highlighting the influence of supersaturation and polymeric impurities on crystal habit. [, ] These findings could be relevant for controlling crystallization processes during drug development.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2768332-16-5